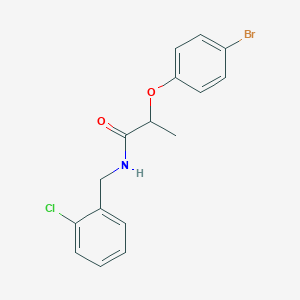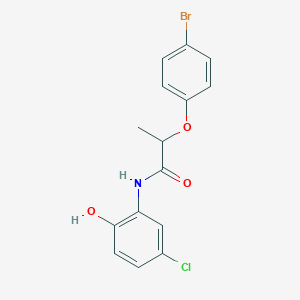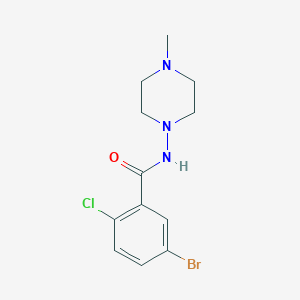
2-(4-bromophenoxy)-N-(2-furylmethyl)propanamide
描述
2-(4-bromophenoxy)-N-(2-furylmethyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is commonly referred to as BFPFM and is a member of the amide class of organic compounds. BFPFM is a white crystalline powder that is soluble in organic solvents and is typically synthesized in a laboratory setting. In
作用机制
The mechanism of action of BFPFM is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in inflammation, angiogenesis, and tumor growth. BFPFM has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. BFPFM has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels. Additionally, BFPFM has been shown to inhibit the activity of various protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
BFPFM has been shown to have a variety of biochemical and physiological effects. In animal models, BFPFM has been shown to reduce inflammation and tumor growth, as well as improve motor function in models of Parkinson's disease. BFPFM has also been shown to have anti-angiogenic effects, which may be useful in the treatment of cancer. Additionally, BFPFM has been shown to have a low toxicity profile, which makes it a promising candidate for further drug development.
实验室实验的优点和局限性
One advantage of BFPFM is its low toxicity profile, which makes it a relatively safe compound to work with in a laboratory setting. Additionally, BFPFM has been shown to have a variety of potential therapeutic properties, which makes it a promising candidate for further drug development. However, one limitation of BFPFM is its relatively low yield in the synthesis process, which may make it difficult to produce large quantities for use in experiments.
未来方向
There are several future directions for research on BFPFM. One area of interest is the development of BFPFM as a potential therapeutic agent for the treatment of cancer and other inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of BFPFM and to identify potential targets for drug development. Finally, studies are needed to determine the optimal dosage and administration methods for BFPFM in order to maximize its therapeutic potential.
Conclusion:
In conclusion, BFPFM is a promising compound with potential therapeutic properties. Its anti-inflammatory, anti-tumor, and anti-angiogenic effects make it a promising candidate for further drug development. While there are limitations to its synthesis and use in experiments, the low toxicity profile of BFPFM makes it a relatively safe compound to work with. Further research is needed to fully understand the mechanisms of action of BFPFM and to identify potential targets for drug development.
科学研究应用
BFPFM has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects in vitro and in vivo. BFPFM has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, BFPFM has been shown to have neuroprotective effects in animal models of Parkinson's disease.
属性
IUPAC Name |
2-(4-bromophenoxy)-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-10(19-12-6-4-11(15)5-7-12)14(17)16-9-13-3-2-8-18-13/h2-8,10H,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBUPJHAGOEDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(phenylsulfonyl)benzyl 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4111813.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-furamide](/img/structure/B4111824.png)
![2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide](/img/structure/B4111827.png)
![2-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4111835.png)
![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B4111851.png)

![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]propanamide](/img/structure/B4111864.png)



![1-[2-(4-bromophenoxy)propanoyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4111886.png)
![5-[1-(4-bromophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4111893.png)

![3-[2-(1-azepanyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-7-bromo-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4111903.png)
